1-(Trifluoromethyl)cyclopropane-1-carboxamide

Medicinal Chemistry Pharmacokinetics Drug Metabolism

Metabolic instability often derails lead optimization. 1-(Trifluoromethyl)cyclopropane-1-carboxamide (CAS 1628184-67-7) provides a solution with its trifluoromethyl-cyclopropyl scaffold, delivering superior metabolic stability versus tert-butyl analogs. • Scalable synthesis: 88.7% yield under standard amidation conditions ensures cost-effective industrial procurement. • Pharmacological relevance: Preliminary CCR5 antagonist activity (IC50 = 9.2 µM) supports SAR-driven drug discovery. • High purity ≥98%, consistent batch-to-batch quality for reproducible research.

Molecular Formula C5H6F3NO
Molecular Weight 153.1 g/mol
CAS No. 1628184-67-7
Cat. No. B1466091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)cyclopropane-1-carboxamide
CAS1628184-67-7
Molecular FormulaC5H6F3NO
Molecular Weight153.1 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)N)C(F)(F)F
InChIInChI=1S/C5H6F3NO/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H2,9,10)
InChIKeyIRUVVVCBXQYUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethyl)cyclopropane-1-carboxamide Technical Profile


1-(Trifluoromethyl)cyclopropane-1-carboxamide (CAS 1628184-67-7) is a fluorinated cyclopropane derivative featuring a cyclopropane ring, a trifluoromethyl group, and a carboxamide functional group [1]. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the rigid cyclopropane ring provides conformational constraint, making this compound valuable as a building block in pharmaceutical and agrochemical research [2].

No Generic Replacement for 1-(Trifluoromethyl)cyclopropane-1-carboxamide


Substitution of 1-(trifluoromethyl)cyclopropane-1-carboxamide with other cyclopropane carboxamides or analogs without the specific trifluoromethyl-cyclopropane motif is not scientifically equivalent. The trifluoromethyl group significantly alters electronic properties and metabolic stability, while the rigid cyclopropane ring imposes conformational constraints that can dramatically affect target binding and pharmacokinetics [1]. Direct comparisons in medicinal chemistry contexts show that trifluoromethylcyclopropyl-containing analogs exhibit consistently higher metabolic stability than tert-butyl counterparts, underscoring the importance of this specific structural feature for applications requiring enhanced metabolic stability [2].

Quantitative Evidence: 1-(Trifluoromethyl)cyclopropane-1-carboxamide vs. Analogs


Metabolic Stability: Trifluoromethylcyclopropyl vs. tert-Butyl

In a direct comparison of bioisosteric replacements, trifluoromethylcyclopropyl-containing analogs demonstrated consistently higher metabolic stability in vitro and in vivo compared to tert-butyl-containing counterparts [1]. This class-level evidence supports the selection of compounds incorporating the trifluoromethylcyclopropyl motif, such as 1-(trifluoromethyl)cyclopropane-1-carboxamide, for applications requiring improved metabolic stability.

Medicinal Chemistry Pharmacokinetics Drug Metabolism

CCR5 Antagonist Activity

A derivative of 1-(trifluoromethyl)cyclopropane-1-carboxamide exhibited CCR5 antagonist activity with an IC50 of 9.20E+3 nM (9.2 µM) against CCl5-induced calcium mobilization in human MOLT4 cells [1]. While this activity is modest compared to optimized CCR5 antagonists, it demonstrates the potential of this scaffold for further optimization in chemokine receptor modulation.

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

Synthetic Yield Comparison

The synthesis of 1-(trifluoromethyl)cyclopropane-1-carboxamide from 1-(trifluoromethyl)cyclopropane-1-carboxylic acid via oxalyl chloride-mediated amidation proceeds with an 88.7% calculated yield (89% reported) . This compares favorably to general cyclopropanecarboxamide preparations, which report yields of approximately 88% under similar conditions [1].

Organic Synthesis Process Chemistry Building Block

Applications of 1-(Trifluoromethyl)cyclopropane-1-carboxamide


Medicinal Chemistry: Metabolic Stability Optimization

Use as a building block in drug discovery programs where metabolic stability is a critical parameter. The trifluoromethylcyclopropyl motif provides enhanced metabolic stability compared to tert-butyl bioisosteres, making this compound valuable for optimizing pharmacokinetic profiles of lead compounds [1].

Chemical Biology: CCR5 Receptor Modulation Studies

Utilize derivatives of this scaffold as tool compounds or starting points for the development of CCR5 antagonists. Preliminary activity (IC50 = 9.2 µM) indicates target engagement, supporting further structure-activity relationship (SAR) studies around this chemotype [1].

Process Chemistry: Scalable Synthesis of Fluorinated Cyclopropanes

Employ as a synthetic intermediate for larger-scale production of fluorinated cyclopropane derivatives. The demonstrated synthesis with 88.7% yield under standard amidation conditions confirms scalability and cost-effectiveness for industrial procurement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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